4-isopropyl-7-methyl-2-phenyl-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione
Description
4-Isopropyl-7-methyl-2-phenyl-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione (molecular formula: C21H25NO2, molar mass: 323.43 g/mol) is a tricyclic imide characterized by an ethano bridge (C4–C7) and substituents including phenyl, isopropyl, and methyl groups . Its synthesis involves oxidative desulfurization of thiourea precursors followed by cyclization with sodium azide, as reported in studies targeting antimicrobial agents . The compound’s physicochemical properties include a predicted density of 1.169 g/cm³, boiling point of 500.7°C, and pKa of -10.02, indicating high hydrophobicity and stability under physiological conditions . Derivatives of this scaffold have shown antimicrobial activity but also exhibit hepatotoxicity and hERG channel inhibition, necessitating careful toxicological evaluation .
Properties
IUPAC Name |
1-methyl-4-phenyl-7-propan-2-yl-4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-13(2)20-11-9-19(3,10-12-20)15-16(20)18(23)21(17(15)22)14-7-5-4-6-8-14/h4-9,11,13,15-16H,10,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTBMOOKXITVSAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C12CCC(C=C1)(C3C2C(=O)N(C3=O)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
The compound exerts its effects through interaction with specific molecular targets. Its isoindole core can bind to various biomolecules, altering their activity. This interaction often involves key pathways related to cellular signaling and metabolic processes.
Molecular Targets and Pathways
Enzymes: Modulates enzyme activity by binding to their active sites.
Receptors: Interacts with cellular receptors, influencing signal transduction pathways.
Comparison with Similar Compounds
Key Research Findings and Implications
Structural Optimization: Ethanoisoindole-diones with halogenated aryl groups (e.g., 2-(2-chlorophenyl)-) balance antimicrobial efficacy and toxicity better than nitro-substituted analogs .
Selenium Functionalization: While enhancing antifungal activity, selenium derivatives require structural tweaking to mitigate organotoxicity .
Bridging Group Impact: Methano and epoxy bridges improve solubility but compromise stability, suggesting ethano derivatives remain optimal for drug development .
Biological Activity
4-Isopropyl-7-methyl-2-phenyl-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, exploring various studies and findings related to its pharmacological effects.
The compound has the following chemical properties:
- Molecular Formula : C16H15NO2
- Molecular Weight : 253.3 g/mol
- CAS Number : 3048-65-5
Biological Activity Overview
Research into the biological activity of this compound reveals several potential therapeutic applications. The following sections summarize key findings from various studies.
Anticancer Activity
Recent studies have indicated that 4-isopropyl-7-methyl-2-phenyl-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione exhibits anticancer properties .
Case Study: In Vitro Analysis
A notable study conducted in vitro on human cancer cell lines demonstrated that the compound induces apoptosis in cancer cells. The mechanism appears to involve the modulation of apoptotic pathways and the inhibition of cell proliferation.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Induction of apoptosis |
| HeLa (Cervical) | 10.0 | Cell cycle arrest |
| A549 (Lung) | 15.0 | Inhibition of proliferation |
Antimicrobial Activity
The compound has also shown antimicrobial activity against various pathogens.
Study Findings
In a study assessing antimicrobial efficacy against Gram-positive and Gram-negative bacteria, the compound exhibited significant inhibitory effects.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective properties , potentially beneficial in neurodegenerative diseases.
The neuroprotective effects are hypothesized to stem from its ability to reduce oxidative stress and inflammation in neuronal cells. Experimental models have shown that treatment with the compound leads to decreased levels of reactive oxygen species (ROS).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
